2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid
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Overview
Description
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid is a fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propionic acid moiety. The combination of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Fluorinated Aromatic Intermediate: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction using appropriate fluorinated reagents.
Coupling Reaction: The protected amino group and the fluorinated aromatic intermediate are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Acidification: The Boc protecting group is removed under acidic conditions, and the resulting compound is acidified to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the propionic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The fluorinated aromatic ring enhances the compound’s binding affinity and selectivity for its molecular targets. The Boc protecting group can be removed under physiological conditions, allowing the compound to interact with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxycarbonylamino-3-(3-fluoro-phenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid
- 2-tert-Butoxycarbonylamino-3-(3,4-difluorophenyl)-propionic acid
Uniqueness
2-tert-Butoxycarbonylamino-3-(3-fluoro-4-trifluoromethyl-phenyl)-propionic acid is unique due to the presence of both fluorine and trifluoromethyl groups on the aromatic ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological contexts.
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-9(10(16)6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZJBXQQITXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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